molecular formula C4H10N2S B155745 N-Isopropylthiourea CAS No. 1719-76-2

N-Isopropylthiourea

Cat. No.: B155745
CAS No.: 1719-76-2
M. Wt: 118.2 g/mol
InChI Key: POXAIQSXNOEQGM-UHFFFAOYSA-N
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Description

N-Isopropylthiourea: is a chemical compound with the molecular formula C4H10N2S and a molecular weight of 118.200 g/mol . It is also known by other names such as N-Propan-2-ylthiourea and Thiourea, N-(1-methylethyl)- . This compound is a derivative of thiourea, where one of the hydrogen atoms is replaced by an isopropyl group.

Mechanism of Action

Target of Action

N-Isopropylthiourea, also known as Urea, 1-isopropyl-2-thio-, isopropylthiourea, or propan-2-ylthiourea, primarily targets the Nitric oxide synthase, endothelial in humans . This enzyme plays a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.

Mode of Action

It is known that thiourea derivatives, including this compound, can interact with their targets and cause changes in their function . For instance, thiourea inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production .

Biochemical Pathways

This compound belongs to the class of organic compounds known as isothioureas. These compounds contain the isothiourea group, with the general structure R1SC (=NR2)N (R3)R4 (R1,R2,R3,R4=H, alkyl, aryl) It is likely that the compound affects pathways related to the production of nitric oxide and thyroxine .

Pharmacokinetics

It is known that thiourea, a related compound, is practically completely absorbed after oral administration and is excreted largely unchanged via the kidneys

Result of Action

Given its target and mode of action, it is likely that the compound affects the production of nitric oxide and thyroxine, potentially leading to changes in various physiological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action may be affected by the presence of other substances, pH levels, temperature, and other conditions in the environment

Biochemical Analysis

Biochemical Properties

N-Isopropylthiourea interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit glucose-6-phosphatase (G6Pase), a key enzyme in glucose metabolism . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.

Cellular Effects

The effects of this compound on cells are diverse and complex. It can influence cell function by interacting with various cellular processes. For example, it has been shown to have antibacterial and antioxidant potential . It can also impact cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects can vary depending on the cell type and the biochemical environment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit G6Pase, which could lead to changes in glucose metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to be safe and exert no toxic effect on any of the hematological and biochemical parameters or on liver histology of the experimental animals at any studied dose rate .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as G6Pase and can affect metabolic flux or metabolite levels .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-Isopropylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can produce a variety of N-substituted ureas .

Comparison with Similar Compounds

Uniqueness: N-Isopropylthiourea is unique due to its isopropyl group, which imparts different chemical and biological properties compared to its simpler analogs. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

propan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c1-3(2)6-4(5)7/h3H,1-2H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXAIQSXNOEQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169184
Record name Urea, 1-isopropyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1719-76-2
Record name N-(1-Methylethyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1719-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-isopropyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-isopropyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiourea, N-(1-methylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UREA, 1-ISOPROPYL-2-THIO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/284G15B4P4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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